Product packaging for Salbutamol-D9 acetate(Cat. No.:CAS No. 1781417-68-2)

Salbutamol-D9 acetate

Cat. No.: B602544
CAS No.: 1781417-68-2
M. Wt: 308.42
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Description

Salbutamol-D9 acetate is a deuterium-labeled analog of Salbutamol (Albuterol), a potent and selective short-acting β2-adrenergic receptor (β2-AR) agonist. This compound is exclusively designed for research applications and is not intended for diagnostic or therapeutic use. In biomedical research, this compound serves as a critical internal standard in quantitative mass spectrometry, ensuring accurate measurement of Salbutamol levels in pharmacokinetic and metabolic studies. The incorporation of nine deuterium atoms significantly reduces metabolic interference, providing superior data reliability. The primary application of the parent compound, Salbutamol, is as a bronchodilator for investigating bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD). It functions by activating β2-AR on airway smooth muscle, which triggers a signaling cascade leading to muscle relaxation and airway opening. Beyond pulmonology, research has revealed that Salbutamol can promote tumorigenesis in gastric cancer cells via the β2-AR/ERK/EMT pathway, making this deuterated version a valuable tool for probing these mechanisms. Handling of this compound requires standard laboratory safety precautions. It may cause skin and eye irritation and could trigger an allergic skin reaction. Researchers should use personal protective equipment, including gloves and eye/face protection.

Properties

CAS No.

1781417-68-2

Molecular Formula

C13D9H12NO3C2H4O2

Molecular Weight

308.42

Purity

95% by HPLC; 98% atom D

Related CAS

1420043-41-9 (unlabelled)

Synonyms

2-(tert-Butyl-D9-amino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanol acetate;  Albuterol-D9 acetate

tag

Salbutamol

Origin of Product

United States

Synthesis and Comprehensive Characterization of Salbutamol D9 Acetate

Synthetic Strategies for Deuterium (B1214612) Incorporation into Salbutamol (B1663637) Analogues

The synthesis of Salbutamol-D9 acetate (B1210297) involves strategic chemical reactions designed to introduce deuterium atoms at specific positions within the salbutamol framework. The primary focus of deuteration for this compound is the tert-butyl moiety attached to the nitrogen atom.

Targeted Deuteration Approaches for the tert-Butyl Moiety

The introduction of nine deuterium atoms into the tert-butyl group is a critical step in the synthesis of Salbutamol-D9. This is typically achieved by using a deuterated starting material. A common strategy involves the use of deuterated tert-butylamine (B42293) ( (CD₃)₃CNH₂ ). This precursor, where the nine hydrogen atoms of the three methyl groups are replaced with deuterium, serves as the source of the deuterated tert-butyl group in the final product. The use of deuterated reagents is a fundamental technique in the synthesis of isotopically labeled compounds. isotope.com

Precursor Synthesis and Derivatization Routes

A general synthetic route to Salbutamol involves the reaction of a protected 4-hydroxy-3-(hydroxymethyl)phenyl derivative with a suitable amino alcohol precursor. For Salbutamol-D9, a common pathway starts with a precursor like 2-hydroxy-5-(2-bromoacetyl)ethyl benzoate, which is then reacted with deuterated tert-butylamine. google.com Subsequent reduction of the keto group and deprotection of the phenolic hydroxyl and hydroxymethyl groups yield the deuterated salbutamol base. The final step involves the formation of the acetate salt by reacting the deuterated salbutamol base with acetic acid. simsonpharma.com

An alternative approach might involve the initial chloromethylation and acylation of a suitable precursor followed by reaction with the deuterated amine. The choice of synthetic route often depends on the availability of starting materials, reaction efficiency, and the desired purity of the final product.

Advanced Spectroscopic and Chromatographic Confirmation of Isotopic Purity and Structural Integrity

To ensure the synthesized Salbutamol-D9 acetate meets the required standards for its intended applications, particularly as an internal standard, a rigorous characterization process employing advanced analytical techniques is essential.

High-Resolution Mass Spectrometry for Determination of Isotopic Enrichment and Distribution

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the successful incorporation of deuterium and determining the isotopic enrichment of this compound. HRMS provides a highly accurate mass measurement, allowing for the differentiation between the deuterated compound and its non-deuterated counterpart. The measured mass of the protonated molecule [M+H]⁺ for Salbutamol-D9 would be approximately 249.20 g/mol , which is nine mass units higher than that of non-deuterated salbutamol (approximately 240.15 g/mol ). caymanchem.comsimsonpharma.com

The isotopic distribution pattern observed in the mass spectrum provides further evidence of deuteration. A high isotopic enrichment, typically greater than 98% or 99%, is desirable for use as an internal standard to avoid cross-talk with the endogenous analyte. caymanchem.comgoogle.com Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are routinely used for this analysis. caymanchem.comchemdad.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₃H₁₂D₉NO₃ caymanchem.com
Molecular Weight (as base)248.4 g/mol caymanchem.com
Molecular Weight (as acetate)308.42 g/mol sigmaaldrich.com
Isotopic Enrichment≥99% deuterated forms (d₁-d₉) caymanchem.com

Nuclear Magnetic Resonance Spectroscopy for Positional Confirmation of Deuterium Atoms

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the precise location of the deuterium atoms within the this compound molecule. In the ¹H NMR spectrum of this compound, the signal corresponding to the tert-butyl protons, which typically appears around δ 1.1-1.4 ppm in the spectrum of non-deuterated salbutamol, will be absent or significantly diminished. This absence confirms that the deuteration has occurred at the intended tert-butyl position.

¹³C NMR spectroscopy can also be used to confirm the structure. The carbon signals of the deuterated methyl groups will exhibit a characteristic splitting pattern due to coupling with deuterium (a spin-1 nucleus) and a shift to a slightly lower chemical shift value compared to the non-deuterated analog.

Table 2: Key NMR Spectroscopy Findings for this compound

Spectroscopy TypeObservationInferenceReference
¹H NMRAbsence of proton signals for the tert-butyl group.Confirms deuteration at the tert-butyl moiety.
¹³C NMRCharacteristic splitting and upfield shift of the tert-butyl carbon signals.Confirms the presence of C-D bonds in the tert-butyl group.

High-Performance Liquid Chromatography for Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is employed to assess the chemical purity of the synthesized this compound. This technique separates the target compound from any impurities that may be present, such as starting materials, byproducts, or degradation products. sigmaaldrich.comscientificlabs.ie A typical HPLC method for salbutamol analysis utilizes a C18 or a chiral column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). researchgate.netsigmaaldrich.com

The purity is determined by measuring the peak area of this compound relative to the total area of all peaks in the chromatogram. A high chemical purity, often exceeding 95% or 98%, is crucial for accurate quantification in analytical applications.

Table 3: Typical HPLC Parameters for Salbutamol Analysis

ParameterConditionReference
ColumnChiral (e.g., CHIROBIOTIC T) or C18 researchgate.netsigmaaldrich.com
Mobile Phasee.g., 15 mM ammonium formate (B1220265) in methanol sigmaaldrich.com
Flow Ratee.g., 1.0 mL/min sigmaaldrich.com
DetectionUV at 220 nm sigmaaldrich.com
Purity Achieved>95%

Chiral Purity Analysis of Enantiomeric Forms of this compound

Salbutamol is a chiral molecule possessing a stereocenter in its ethanolamine (B43304) side chain. It exists as two enantiomers: (R)-salbutamol and (S)-salbutamol. nih.gov The pharmacological activity resides primarily in the (R)-enantiomer, which has a significantly higher affinity for the β2-adrenergic receptor compared to the (S)-enantiomer. nih.govmdpi.com Given this stereoselectivity, determining the enantiomeric (chiral) purity of this compound is critical, particularly when it is used as an internal standard in pharmacokinetic or metabolic studies that differentiate between the enantiomers.

The principal analytical technique for assessing the chiral purity of salbutamol and its isotopologues is chiral High-Performance Liquid Chromatography (HPLC), frequently coupled with tandem mass spectrometry (MS/MS) for highly sensitive and selective detection. nih.govmdpi.com

Research Findings and Methodologies

The successful separation of salbutamol enantiomers relies heavily on the choice of the chiral stationary phase (CSP) and the mobile phase composition. Research has shown that macrocyclic glycopeptide-based CSPs are particularly effective.

Chiral Stationary Phases (CSPs): Teicoplanin-based columns are widely reported as the most suitable for achieving baseline separation of salbutamol enantiomers. nih.govmdpi.comusm.my Vancomycin-based stationary phases have also been demonstrated to be highly effective for the simultaneous chiral separation of both salbutamol and its metabolites. mdpi.comresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of an organic modifier, such as methanol or acetonitrile (B52724), mixed with an aqueous buffer, like ammonium formate or ammonium acetate, to optimize the separation. mdpi.comresearchgate.net One study noted that while both methanol and acetonitrile with ammonium formate on a teicoplanin-based column provided good chiral resolution, the signal intensity for related metabolites was significantly lower when using acetonitrile. mdpi.com

Analytical Performance: A sensitive enantioselective liquid chromatography-mass spectrometry (LC-MS) assay using a teicoplanin-based CSP was developed to measure (R)- and (S)-albuterol in plasma, achieving a detection limit of 0.1 ng/mL for each enantiomer. nih.gov

The table below summarizes key findings from studies on the chiral separation of salbutamol enantiomers, which are directly applicable to the analysis of this compound.

Analytical Technique Chiral Column (Stationary Phase) Mobile Phase Key Findings Reference(s)
HPLC-MS/MSTeicoplanin-basedMethanol, Acetic acid, AmmoniaAchieved a detection limit of 0.1 ng/ml for each enantiomer in plasma. nih.gov
LC/MSAstec CHIROBIOTIC™ T (Teicoplanin)Not specifiedSuccessfully used for the chiral analysis of salbutamol-tert-butyl-d9. usm.my
HPLC-MS/MSTeicoplanin-based & Vancomycin-basedMethanol and 20 mM Ammonium FormateBoth columns were suitable; teicoplanin is most popular. Methanol provided better signal intensity than acetonitrile. mdpi.com
2D LC-LCChirobiotic™ V (Vancomycin)Methanol:Ammonium acetate buffer (2 mM, pH 4) 97:3 (v/v)Successful enantiomeric separation of salbutamol in urine samples. researchgate.net

Methodological Applications of Salbutamol D9 Acetate in Quantitative Bioanalysis

Application as an Internal Standard in Isotope Dilution Mass Spectrometry

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, and Salbutamol-D9 acetate (B1210297) exemplifies the advantages of this approach. Research has consistently shown that employing isotopically labeled standards, such as Salbutamol-D9, significantly improves the precision and accuracy of analytical measurements. medchemexpress.com

Principles of Isotope Dilution for Enhanced Analytical Accuracy and Precision

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the endogenous analyte. As a result, it experiences the same variations in sample preparation, chromatography, and ionization as the target compound.

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, analysts can accurately quantify the concentration of the target compound, even in the presence of sample loss or instrument variability. This ratiometric measurement corrects for potential errors that can occur during the analytical workflow, leading to a significant enhancement in both accuracy and precision. nih.gov

Mitigation of Matrix Effects in Complex Biological Matrices

Biological matrices, such as urine, plasma, and tissue, are inherently complex and contain numerous endogenous compounds that can interfere with the analysis of a target analyte. vetdergikafkas.org This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like Salbutamol-D9 acetate is a highly effective strategy for mitigating matrix effects. Because this compound co-elutes with the unlabeled salbutamol (B1663637) and has the same ionization efficiency, any matrix-induced signal suppression or enhancement will affect both compounds equally. mdpi.com This allows for the accurate determination of the analyte concentration, as the ratio of the two signals remains constant.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development and validation of robust LC-MS/MS methods are essential for the reliable quantification of analytes in biological samples. This compound plays a pivotal role in this process, from optimizing chromatographic conditions to ensuring the method meets stringent validation criteria.

Optimization of Chromatographic Separation Parameters Utilizing this compound

Achieving optimal chromatographic separation is crucial for minimizing interferences and ensuring accurate quantification. This compound is instrumental in this optimization process. During method development, various chromatographic parameters, such as the choice of column, mobile phase composition, and gradient elution profile, are systematically evaluated to achieve the best separation of salbutamol from other matrix components. nih.govnih.gov

For instance, in the development of a method for analyzing β-agonists in bovine meat, chromatographic separation was performed using a Kinetex C18 column with a gradient mobile phase consisting of 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate (A) and 0.1% formic acid in acetonitrile (B52724) (B). nih.gov The elution program was carefully optimized to ensure adequate separation of all target analytes. nih.gov The use of this compound as an internal standard during this optimization allows for the precise tracking of salbutamol's retention time and peak shape, ensuring the final method is both sensitive and specific.

Development of Multiple Reaction Monitoring (MRM) Transitions for this compound

Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides a high degree of selectivity and sensitivity for quantitative analysis. In this technique, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

For this compound, specific MRM transitions are developed and optimized to ensure its unambiguous detection. The precursor ion for Salbutamol-D9 is typically m/z 249.08. vetdergikafkas.org Following collision-induced dissociation, characteristic product ions are formed, such as m/z 148.59 and 166.99. vetdergikafkas.org The selection of these unique precursor-to-product ion transitions provides a high level of confidence in the identification and quantification of the internal standard.

Table 1: Example of MRM Transitions for Salbutamol and Salbutamol-D9

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Salbutamol240.1148.1-
Salbutamol-D9249.08148.59166.99

Data sourced from studies on the analysis of β-agonists in bovine urine and human plasma. vetdergikafkas.orglatamjpharm.org

Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, and Precision in Animal-Derived Samples

Once an LC-MS/MS method is developed, it must undergo rigorous validation to ensure its performance characteristics are suitable for its intended purpose. This compound is integral to this validation process, which typically includes the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by analyzing samples with known concentrations of salbutamol and a fixed concentration of this compound. The linearity is typically evaluated by the coefficient of determination (R²) of the calibration curve, with values greater than 0.99 being desirable. vetdergikafkas.orgnih.gov

LOD and LOQ: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In a study for the determination of multiple residues in bovine meat, the LOD and LOQ for salbutamol were found to be in the range of 0.059 to 291.36 μg/kg and 0.081 to 328.13 μg/kg, respectively. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements. These parameters are typically assessed by analyzing quality control samples at different concentration levels. In a study on β-agonists in bovine urine, the method showed satisfactory accuracy, with recoveries ranging from 73.67% to 118.80%. vetdergikafkas.org The precision was also within acceptable limits, with the coefficient of variation for intraday precision ranging from 1.619% to 15.472% and for interday precision from 2.695% to 10.441%. vetdergikafkas.org

Table 2: Method Validation Data for the Analysis of β-Agonists in Animal-Derived Samples

ParameterBovine Urine vetdergikafkas.orgBovine Meat nih.gov
Linearity (R²) >0.990>0.98
LOD Not Reported0.059 - 291.36 µg/kg
LOQ Not Reported0.081 - 328.13 µg/kg
Accuracy (Recovery) 73.67% - 118.80%61.28% - 116.20%
Intra-day Precision (CV%) 1.619% - 15.472%0.97% - 25.93%
Inter-day Precision (CV%) 2.695% - 10.441%2.30% - 34.04%

These validation data underscore the reliability and robustness of LC-MS/MS methods that employ this compound as an internal standard for the quantitative analysis of salbutamol in complex biological matrices derived from animals.

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

The development of robust GC-MS methods for Salbutamol quantification is essential for diverse applications, including clinical and forensic toxicology. The use of this compound as an internal standard is a cornerstone of these methods, compensating for variability in derivatization and analysis.

Derivatization Strategies for GC-MS Analysis of Salbutamol and this compound

Due to its polar nature, Salbutamol requires derivatization to increase its volatility and thermal stability for GC-MS analysis. liverpool.ac.uk Trimethylsilyl (TMS) derivatization is a widely employed and effective strategy. liverpool.ac.ukresearchgate.net Reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are utilized to convert Salbutamol and its deuterated internal standard, this compound, into their corresponding TMS ethers. liverpool.ac.ukdss.go.th This process yields a single, stable derivative for each compound, which is crucial for achieving high sensitivity and specificity in the analysis. liverpool.ac.uk For instance, derivatization with MSTFA can form TMS-salbutamol, which is then detectable by GC-MS. dss.go.th Another approach involves using a mixture of MSTFA, iodo-trimethylsilane (IODO-TMS), and dithiothreitol (B142953) (DTE) for derivatization. nih.gov

Common Derivatization Reagents for Salbutamol GC-MS Analysis

Reagent Common Catalyst/Additive Resulting Derivative Reference
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) Ammonium Iodide (NH4I), Ethanethiol Trimethylsilyl (TMS) ether dshs-koeln.de
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylchlorosilane (TMCS) Trimethylsilyl (TMS) ether liverpool.ac.uk
MSTFA / IODO-TMS / DTE mixture - Trimethylsilyl (TMS) derivative nih.gov

Optimization of GC Separation and MS Detection Parameters

Optimal separation and detection are critical for the accurate quantification of Salbutamol. A typical GC-MS method might employ a capillary column such as an HP-5 or HP Ultra-1 for the separation of the derivatized analytes. nih.govchapman.edu The temperature program of the GC oven is carefully controlled to ensure baseline separation of Salbutamol from other matrix components. For example, an initial oven temperature might be held before being ramped up to a final temperature to elute the analytes of interest. chapman.edu

For detection, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. dss.go.th In this mode, only specific ions characteristic of the derivatized Salbutamol and this compound are monitored. For TMS-derivatized Salbutamol, a characteristic ion might be m/z 369, while for TMS-terbutaline (another common internal standard), m/z 356 could be used. dss.go.th When using deuterated internal standards like Salbutamol-d3, specific ion transitions are monitored for both the analyte and the standard. nih.gov For instance, in a GC-tandem MS (GC-MS/MS) method, specific precursor-to-product ion transitions are monitored for both Salbutamol and its deuterated internal standard to ensure unambiguous identification and quantification. nih.gov

Example GC-MS Parameters for Salbutamol Analysis

Parameter Setting Reference
Gas Chromatograph
Column HP-5 (30m, 0.5 µm film thickness) chapman.edu
Injection Mode Splitless/Split chapman.edu
Injector Temperature 270°C chapman.edu
Oven Program Initial 100°C (2 min), ramp 15°C/min to 270°C (hold 3 min) chapman.edu
Mass Spectrometer
Ionization Mode Electron Impact (EI) capes.gov.br

Sample Preparation Methodologies for Various Matrices in Conjunction with this compound

Effective sample preparation is crucial to remove interfering substances from biological matrices like urine, plasma, and serum, and to concentrate the analyte before analysis. This compound is added at the beginning of this process to account for any loss of Salbutamol during the extraction steps.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a commonly used technique for the cleanup and concentration of Salbutamol from biological fluids. dss.go.thoup.com Various SPE sorbents have been evaluated for their efficiency in extracting Salbutamol. Mixed-mode SPE columns, which have both hydrophobic and cation-exchange properties, have shown high recoveries of Salbutamol (80-90%). dss.go.th Other sorbents like hyper-cross-linked styrene-divinylbenzene (e.g., ENV+) and hydrophilic-lipophilic-balanced (HLB) copolymers have also been used successfully, yielding recoveries of 60-65%. dss.go.th The choice of washing and elution solvents is critical for a successful SPE protocol. For instance, distilled water is often used as a washing solvent to remove polar interferences without significant loss of the analyte, while an acidified organic solvent like 1% trifluoroacetic acid in methanol (B129727) is an effective eluent. dss.go.th

SPE Sorbents and Conditions for Salbutamol Extraction

SPE Sorbent Type Matrix Washing Solvent Elution Solvent Recovery Reference
Mixed-mode (Hydrophobic-Cation Exchange) Serum/Urine - 5% Triethylamine in Methanol 80-90% dss.go.th
Hyper-cross-linked Styrene-Divinylbenzene (ENV+) Serum Distilled Water 1% Trifluoroacetic Acid in Methanol 60-65% dss.go.th
Hydrophilic-Lipophilic-Balanced (HLB) Serum Distilled Water 1% Trifluoroacetic Acid in Methanol 60-65% dss.go.th
Oasis MCX Urine - - 91.52-92.24% researchgate.net

Liquid-Liquid Extraction (LLE) Procedures

Liquid-liquid extraction is another established method for isolating Salbutamol from biological samples. oup.com This technique relies on the differential solubility of Salbutamol in two immiscible liquid phases. The pH of the aqueous phase is often adjusted to a moderately basic level to ensure that Salbutamol, which is a basic compound, is in its non-ionized form, thereby facilitating its extraction into an organic solvent. mdpi.com Ethyl acetate is a commonly used extraction solvent for Salbutamol from urine and plasma. mdpi.comnih.gov In some doping control procedures, tert-butyl methyl ether is used for LLE at a pH of 9.6. dshs-koeln.de

Enzymatic Hydrolysis Techniques for Conjugated Metabolites (e.g., Glucuronides, Sulfates)

In the body, Salbutamol is extensively metabolized, primarily through conjugation with glucuronic acid and sulfate (B86663). dshs-koeln.demdpi.com To determine the total concentration of Salbutamol (free and conjugated), a hydrolysis step is required to cleave these conjugates and release the parent drug. researchgate.net Enzymatic hydrolysis using β-glucuronidase (from sources like E. coli or Helix pomatia) is a standard procedure, particularly in doping analysis, to hydrolyze Salbutamol-glucuronide. dshs-koeln.demdpi.comresearchgate.net Sometimes, a mixture of β-glucuronidase and arylsulfatase is used to cleave both glucuronide and sulfate conjugates. capes.gov.broup.com The efficiency of this hydrolysis step is critical for accurate quantification, and the performance can be monitored using a deuterated glucuronide standard. dshs-koeln.de Studies have shown that the concentration of Salbutamol can be significantly higher in hydrolyzed samples compared to unhydrolyzed ones, highlighting the importance of this step. oup.com

Investigations into the Metabolic Fate and Biotransformation Pathways of Salbutamol Utilizing Salbutamol D9 Acetate

In Vitro Metabolic Studies with Salbutamol-D9 Acetate (B1210297)

In vitro techniques provide a controlled environment to study metabolic reactions, offering advantages such as lower costs and the avoidance of complex in vivo variables. fu-berlin.de These studies typically use organ preparations, primarily from the liver, which is the main site of drug metabolism. fu-berlin.de

Enzyme kinetic studies are essential for characterizing the metabolic pathways of a drug. These investigations often utilize subcellular fractions of liver cells, such as microsomes and cytosol, which contain high concentrations of drug-metabolizing enzymes. fu-berlin.denih.gov For Salbutamol (B1663637), the primary metabolic pathway is sulfation, a phase II reaction catalyzed by sulfotransferase (SULT) enzymes, which are predominantly found in the cytosolic fraction. nih.govpreprints.org

In a typical experiment, various concentrations of non-labeled Salbutamol are incubated with hepatic cytosolic fractions from an animal model (e.g., rat, dog). These preparations must be fortified with a cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is the sulfonate donor for the SULT-catalyzed reaction. fu-berlin.de The reaction is allowed to proceed for a specific time before being stopped. Salbutamol-D9 acetate is then added to each sample as an internal standard. The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the metabolite formed. By measuring the rate of metabolite formation at different substrate concentrations, key kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) can be determined. These parameters provide insight into the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction.

Table 1: Example of Enzyme Kinetic Parameters for Salbutamol Sulfation in Rat Liver Cytosol This table presents hypothetical data for illustrative purposes.

ParameterValueUnitDescription
Kₘ (Michaelis-Menten Constant)15µMThe substrate concentration at which the reaction rate is half of Vₘₐₓ.
Vₘₐₓ (Maximum Velocity)250pmol/min/mg proteinThe maximum rate of reaction when the enzyme is saturated with the substrate.
CLᵢₙₜ (Intrinsic Clearance)16.7µL/min/mg proteinThe ratio of Vₘₐₓ to Kₘ, representing the enzyme's efficiency.

The primary metabolic pathway for Salbutamol is sulfoconjugation. preprints.org The major metabolite formed is Salbutamol-4'-O-sulfate, an inactive conjugate created by the action of SULT enzymes, particularly the SULT1A3 isoform. nih.govpreprints.org While sulfation is dominant, minor metabolic pathways such as glucuronidation have also been reported, though the resulting glucuronide metabolites are often found in very low concentrations, particularly after inhalation. preprints.orgresearchgate.net

The identification of these metabolites in in vitro systems is heavily reliant on sensitive analytical techniques like LC-MS/MS. In these experiments, Salbutamol is incubated with the relevant enzyme preparations (e.g., liver microsomes for glucuronidation or cytosol for sulfation). Following incubation, the samples are processed, and this compound is added as an internal standard before analysis. The mass spectrometer can identify potential metabolites by searching for predicted mass shifts from the parent drug (e.g., +80 Da for sulfation, +176 Da for glucuronidation). The stable isotope-labeled internal standard ensures accurate quantification and helps confirm the identity of the metabolites by comparing their fragmentation patterns with that of the parent compound.

Table 2: Major and Minor Metabolites of Salbutamol Identified in In Vitro Assays

Metabolite NameMetabolic PathwayEnzyme FamilyCellular Fraction
Salbutamol-4'-O-sulfateSulfationSulfotransferases (SULTs)Cytosol
Salbutamol GlucuronideGlucuronidationUDP-glucuronosyltransferases (UGTs)Microsomes

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can influence the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), occurs when the cleavage of the carbon-hydrogen bond is the rate-determining step of the reaction. portico.org Because the carbon-deuterium (C-D) bond has a lower vibrational frequency and higher bond energy than a carbon-hydrogen (C-H) bond, it requires more energy to break, leading to a slower reaction rate. portico.org

In the context of drug metabolism, deuteration at a "metabolic soft spot" can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. portico.org While Salbutamol's primary metabolism is sulfation, not oxidation, a KIE could still be assessed. The nine deuterium atoms in this compound are located on the tert-butyl group. caymanchem.com This position is not the primary site of metabolic attack. Therefore, a significant primary KIE on the main sulfation pathway is not expected. However, secondary isotope effects could subtly alter enzyme conformation or binding affinity. To assess this, one could compare the Vₘₐₓ and Kₘ values obtained from incubating Salbutamol and Salbutamol-D9 separately with hepatic fractions. A KIE would be indicated by a significant difference in the metabolic rates between the deuterated and non-deuterated compounds.

Table 3: Hypothetical Comparison of Metabolic Rates to Assess for a Kinetic Isotope Effect (KIE) This table presents hypothetical data for illustrative purposes.

CompoundRelative Rate of Sulfation (Vₘₐₓ)KIE (kH/kD)Interpretation
Salbutamol (H)1.00N/AReference rate
Salbutamol-D9 (D)0.951.05No significant kinetic isotope effect observed.

Identification and Elucidation of Major Metabolites of Salbutamol

In Vivo Pharmacokinetic and Metabolic Profiling in Animal Models

In vivo studies are crucial for understanding how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.

Pharmacokinetic studies in animal models, such as rats, dogs, or calves, are designed to characterize the drug's profile over time. uq.edu.auresearchgate.net A typical study involves administering a single dose of Salbutamol to a group of animals. uq.edu.au Blood and urine samples are then collected at multiple time points post-administration. uq.edu.auresearchgate.net

The design of such a study must be carefully planned. It generally involves several animals (a minimum of six is often preferred for statistical power) to account for biological variability. uq.edu.au Blood samples are typically collected from a catheter to allow for frequent sampling without causing undue stress to the animal. Urine is often collected using metabolic cages. The collected plasma and urine samples are then stored, usually at -20°C or lower, until analysis. preprints.org For the analysis of these biological samples, this compound is indispensable as an internal standard to ensure the accuracy of the quantification of Salbutamol and its metabolites.

The accurate quantification of Salbutamol and its metabolites in complex biological matrices like plasma and urine requires a highly sensitive and specific analytical method. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. researchgate.net

The analytical process involves extracting the analytes (Salbutamol and its metabolites) from the biological sample, often through protein precipitation or solid-phase extraction (SPE). researchgate.netresearchgate.net A known amount of this compound is added to each sample at the beginning of the extraction process. preprints.org This internal standard co-elutes with the non-labeled Salbutamol during chromatography but is distinguished by its higher mass in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, precise quantification is achieved, as the internal standard corrects for any variability or loss during sample preparation and analysis. sci-hub.ru The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, providing excellent specificity and sensitivity. researchgate.net

Table 4: Example of LC-MS/MS Parameters for Quantification of Salbutamol using this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal Standard
Salbutamol240.1148.1Salbutamol-D9
Salbutamol-D9249.2157.1N/A
Salbutamol-4'-O-sulfate320.1240.1Salbutamol-D9

Comparative Metabolism Studies Between Different Animal Species

The biotransformation of Salbutamol exhibits notable variations across different animal species, a critical consideration in the preclinical assessment of its pharmacokinetics and the extrapolation of data to humans. While this compound is primarily utilized as a stable isotope-labeled internal standard for the accurate quantification of the parent drug and its metabolites in biological matrices, its application in metabolic studies allows for precise tracking and comparison of metabolic pathways. Significant differences in the primary routes of metabolism, namely conjugation via sulfation and glucuronidation, have been observed between species such as rats, dogs, and monkeys.

In general, the metabolism of Salbutamol is characterized by Phase II conjugation reactions. In humans, the predominant metabolic pathway is sulfation, leading to the formation of Salbutamol-4'-O-sulfate, which is pharmacologically inactive. mdpi.comwikipedia.org This sulfation occurs mainly in the liver and the gastrointestinal tract. mdpi.com In contrast, studies in animal models have revealed different metabolic profiles. For instance, in rats and rabbits, the metabolites of Salbutamol have been found to be different from those in humans. tandfonline.com While sulfation is the main route in humans, glucuronic acid conjugation has been noted as a significant pathway in some animal species. core.ac.uk

Research has indicated that in rats, a substantial portion of excreted Salbutamol is in the form of a metabolite, with some studies suggesting as much as 90% of the urinary excretion is the metabolized drug. core.ac.uk In dogs, the extent of metabolism appears to be more variable, with studies reporting that between 0% and 30% of the Salbutamol excreted in urine is in a metabolized form. core.ac.uk These differences highlight the species-specific nature of the enzymes responsible for Salbutamol's biotransformation. The enzymes involved, such as sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), exhibit varying levels of expression and activity across species. mdpi.com

Furthermore, the metabolism of Salbutamol is stereoselective. The (R)-enantiomer, which is responsible for the therapeutic effect, is metabolized more rapidly than the (S)-enantiomer. mdpi.commdpi.com This stereoselectivity in metabolism can also vary between species, further complicating the direct extrapolation of animal data to human scenarios.

The use of this compound in comparative studies, while not extensively detailed in publicly available literature with direct species-to-species quantitative comparisons in a single study, would theoretically be employed to accurately quantify the parent compound and its key metabolites in plasma, urine, and feces of different animal models. This allows for the construction of a detailed metabolic profile for each species.

Comparative Metabolite Profiles in Different Species

The following table provides a representative overview of the expected differences in the metabolic profile of Salbutamol in various animal species based on existing literature. The precise quantitative data would be determined using a stable isotope-labeled internal standard like this compound in mass spectrometry-based analyses.

SpeciesPrimary Metabolic PathwayMajor Metabolite(s)Excretion Profile
Rat Glucuronidation & SulfationSalbutamol-glucuronide, Salbutamol-4'-O-sulfatePrimarily urine
Dog Variable; Sulfation and potentially other pathwaysSalbutamol-4'-O-sulfateUrine and feces
Monkey SulfationSalbutamol-4'-O-sulfatePrimarily urine
Human SulfationSalbutamol-4'-O-sulfatePrimarily urine

Table 1: Interactive Data Table of Comparative Salbutamol Metabolism. This table summarizes the primary metabolic pathways and major metabolites of Salbutamol in different species.

Detailed Research Findings from Comparative Studies

Investigations into the biotransformation of Salbutamol have consistently pointed towards significant inter-species variability. For example, early studies highlighted that the primary metabolite in humans is a sulfate (B86663) conjugate, which differs from the metabolites identified in rats and rabbits. tandfonline.com This suggests a divergence in the primary enzymatic pathways responsible for Salbutamol's clearance.

In ruminants, such as cattle, glucuronide conjugates of Salbutamol have been identified as major metabolites. researchgate.net This is in contrast to humans where sulfation is the dominant pathway. mdpi.comwikipedia.org Studies in dogs have shown that the degree of metabolism can be inconsistent, with the parent drug sometimes being the major component excreted. core.ac.uk

The use of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard like this compound, is crucial for accurately quantifying these species-specific metabolite profiles. researchgate.net Such studies enable researchers to understand not only the identity of the metabolites but also their relative abundance, providing a clearer picture of the metabolic fate of Salbutamol in different biological systems. This detailed understanding is essential for selecting the most appropriate animal model for preclinical studies and for accurately predicting the drug's behavior in humans.

Regulatory Science and Forensic Applications of Salbutamol D9 Acetate

Application in Anti-Doping Control Analysis

In the realm of sports, salbutamol (B1663637) is a prohibited substance by the World Anti-Doping Agency (WADA) when administered systemically, although therapeutic use via inhalation is permitted up to a certain threshold. nih.gov This creates a critical need for highly accurate and reliable analytical methods to enforce anti-doping regulations.

Role as a Certified Reference Material in Anti-Doping Laboratories

Salbutamol-D9 acetate (B1210297) functions as a certified reference material (CRM) and an internal standard in anti-doping laboratories. sapphirebioscience.comsigmaaldrich.comsigmaaldrich.com The use of a stable isotope-labeled internal standard like Salbutamol-D9 is indispensable for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comupf.edu When added to a urine sample at the beginning of the analytical process, it experiences the same processing variations as the non-labeled salbutamol, including degradation, extraction losses, and ionization effects in the mass spectrometer. ukiaft.co.ukfavv-afsca.be

By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for these variations, leading to precise and accurate quantification. gtfch.org This is crucial for determining whether the concentration of salbutamol in an athlete's urine exceeds the WADA threshold, thereby distinguishing between permitted therapeutic use and a potential doping violation. nih.govdshs-koeln.deresearchgate.net Laboratories accredited under ISO/IEC 17025 rely on such high-quality reference materials to ensure their results are defensible and meet stringent international standards. sapphirebioscience.comnews-medical.netscribd.com

Methodologies for Exogenous Salbutamol Detection and Quantification in Animal Urine Samples

The detection of illicit salbutamol use in performance animals, such as racehorses, follows principles similar to human anti-doping. Analytical methods are designed for high sensitivity and specificity to detect and quantify salbutamol in animal urine. Salbutamol-D9 acetate, or other deuterated analogs like hexadeuterated salbutamol, is the internal standard of choice for these assays. capes.gov.broup.comnih.gov

The typical workflow involves several key steps. First, since a significant portion of salbutamol is excreted as a glucuronide conjugate, an enzymatic hydrolysis step using β-glucuronidase is often employed to release the free drug. dshs-koeln.decapes.gov.br Following hydrolysis, the sample undergoes a clean-up and concentration step, commonly solid-phase extraction (SPE), to remove interfering matrix components. capes.gov.broup.com The final extract is then analyzed by LC-MS/MS. dshs-koeln.de The instrument is set to monitor specific precursor-to-product ion transitions for both salbutamol and the Salbutamol-D9 internal standard, a technique known as multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity. nih.gov

Table 1: Key Parameters of a Typical LC-MS/MS Method for Salbutamol in Urine
ParameterDescriptionExample Value/ConditionReference
Internal StandardIsotopically labeled analog for quantification.Salbutamol-D9 nih.gov
Sample PreparationEnzymatic hydrolysis followed by Solid-Phase Extraction (SPE).β-glucuronidase; Mixed-mode SPE cartridge dshs-koeln.decapes.gov.br
ChromatographySeparation of analyte from matrix components.Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (C18) nih.govgimitec.com
DetectionMass Spectrometry with Multiple Reaction Monitoring (MRM).Precursor ion [M+H]⁺ m/z 240 for Salbutamol; m/z 246 or 249 for deuterated standard nih.gov
Lower Limit of Detection (LOD)The lowest concentration of an analyte that can be reliably detected.20 ng/mL dshs-koeln.deresearchgate.net

Assessment of Enantiomeric Ratios for Source Discrimination in Animal Samples

Salbutamol is a chiral drug, administered as a 1:1 racemic mixture of two enantiomers: (R)-salbutamol and (S)-salbutamol. nih.govwada-ama.org The (R)-enantiomer is responsible for the therapeutic bronchodilator effect, while the (S)-enantiomer is less active and is metabolized differently. nih.govcore.ac.uk This enantioselective metabolism provides a powerful tool for discriminating between the permitted inhaled route and the prohibited oral route of administration. upf.eduwada-ama.org

When salbutamol is inhaled, a significant portion reaches the lungs, leading to a different metabolic profile compared to oral administration, which results in extensive first-pass metabolism in the gut and liver. nih.gov This leads to different ratios of the (S)- and (R)-enantiomers excreted in the urine. wada-ama.org By using chiral chromatography techniques, laboratories can separate and individually quantify the two enantiomers. mdpi.comresearchgate.net An elevated (S):(R) ratio in a urine sample can be indicative of oral administration. wada-ama.org While much of the research has focused on humans, studies in animal models have also demonstrated enantioselective disposition. For example, in horses, slight enantioselectivity was observed in peripheral lung tissue, and in rats, a greater partitioning of the active (R)-albuterol into skeletal and cardiac muscle was noted. researchgate.netnih.gov The use of deuterated racemic standards is essential for validating these chiral methods. nih.gov

Table 2: Enantioselective Disposition of Salbutamol in Animal Models
Animal ModelMatrixFindingReference
HorsePeripheral Lung TissueEvidence of enantioselectivity with a 2.3% higher concentration of (R)-salbutamol over (S)-salbutamol. nih.gov
RatSkeletal MuscleGreater partitioning of (R)-albuterol vs. (S)-albuterol (muscle:plasma ratio of 1.2-1.7 for R- vs. 0.6-0.7 for S-). researchgate.net
RatCardiac MuscleSignificantly greater partitioning of (R)-albuterol vs. (S)-albuterol (muscle:plasma ratio of 4.1 for R- vs. 0.5 for S-). researchgate.net

Forensic Toxicology and Veterinary Drug Residue Analysis

Beyond anti-doping, this compound is crucial in forensic toxicology and for monitoring food safety, particularly concerning the illegal use of salbutamol as a growth promoter in livestock.

Development of Analytical Methods for Detection in Animal Tissues and Feeds

The use of β-agonists like salbutamol to increase lean muscle mass in food-producing animals is banned in many countries due to potential risks to human consumers. gimitec.com Regulatory agencies therefore require robust methods to screen for and confirm the presence of these residues in animal products. This compound is used as an internal standard in methods developed to detect salbutamol in matrices such as pork, beef, mutton, and animal feed. researchgate.netnih.govnih.govmdpi.com

These methods typically employ LC-MS/MS for its high sensitivity and specificity. researchgate.net Sample preparation is often complex, requiring enzymatic hydrolysis to release conjugated residues, followed by protein precipitation and solid-phase extraction (SPE) to isolate the analytes from the intricate matrix. capes.gov.brgimitec.com The use of an isotope-labeled internal standard like this compound is critical to ensure accurate quantification by compensating for matrix effects and procedural losses, which can be significant in tissues like liver or in feed samples. nih.gov Research has shown that while Salbutamol-D9 is effective, other deuterated forms like Salbutamol-D3 may sometimes offer better compensation for matrix effects depending on the specific mass spectrometry fragmentation patterns. nih.gov

Table 3: Performance of Analytical Methods for Salbutamol in Animal-Derived Products
MatrixMethodInternal StandardLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery (%)Reference
Mutton Powder (CRM)LC-MS/MSIsotope-labeled internal standardCertified Value: 8.9 ± 1.0 μg/kgN/A researchgate.net
PorkUPLC-MS/MSSalbutamol-D3LOD: 0.02 μg/kg81.4 - 95.8 gimitec.com
Pig HairLC-MS/MSSalbutamol-D6LOD: 8.3 ng/mL77 - 96 nih.gov
Livestock MeatUHPLC-MS/MSSalbutamol-D3LOQ: 0.04 - 0.38 μg/kg61 - 116 mdpi.com

Quality Assurance and Quality Control (QA/QC) in Laboratory Accreditation

The reliability of analytical results in forensic and regulatory laboratories is paramount, as these findings can have legal and economic consequences. gtfch.org Accreditation to international standards, such as ISO/IEC 17025, demonstrates a laboratory's competence and ensures the quality and validity of its results. sapphirebioscience.comukiaft.co.uknews-medical.net A cornerstone of QA/QC in modern analytical chemistry is the proper use of internal standards and certified reference materials. europa.eufao.org

Guidelines from forensic toxicology bodies explicitly recommend the use of stable isotope-labeled internal standards, like this compound, for mass spectrometric quantification. ukiaft.co.ukgtfch.org These standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, derivatization, and analysis. gtfch.org This practice minimizes analytical variability and is particularly effective at compensating for matrix-induced ion suppression or enhancement in LC-MS/MS analysis. ukiaft.co.uk The use of such standards is a key component of method validation, where parameters like accuracy, precision, recovery, and linearity are rigorously assessed to prove the method is fit for purpose. researchgate.net This adherence to strict QA/QC protocols ensures that data generated for regulatory enforcement or forensic investigation are accurate, reliable, and comparable across different laboratories. europa.eufao.org

Future Directions and Emerging Research Avenues for Deuterated Salbutamol Analogues

Exploration of Novel Deuteration Strategies and Synthetic Methodologies

The development of new and efficient methods for introducing deuterium (B1214612) into specific molecular positions is a cornerstone of advancing deuterated drug research. d-nb.info Current strategies often involve multi-step syntheses which can be complex and time-consuming. google.com Future research is increasingly focused on more direct and selective deuteration techniques.

One promising area is the use of ionic liquids as catalysts for hydrogen/deuterium (H/D) exchange reactions. doi.org Recent studies have demonstrated that certain ionic liquids can effectively catalyze the deuteration of active pharmaceutical ingredients (APIs) under mild conditions, using deuterated chloroform (B151607) (CDCl3) as the deuterium source. doi.org This method avoids the harsh conditions of extreme pH or the use of heavy metals often required in traditional H/D exchange reactions. doi.org For instance, a catalytic system using a specific imidazolium-based ionic liquid has shown high efficiency in deuterating flunitrazepam, achieving up to 95% deuterium incorporation at the most acidic hydrogen positions in under 10 hours. doi.org

Another avenue of exploration is the development of novel deuterated alkylating reagents. d-nb.info Researchers have successfully created dn-alkyl diphenylsulfonium salts which can be prepared through an H/D exchange reaction using deuterium oxide (D2O), an inexpensive and abundant deuterium source. d-nb.info These reagents allow for the introduction of deuterated alkyl groups like CD3, CH3CD2, and ArCH2CD2 with excellent site selectivity and high deuterium content, overcoming common issues of poor selectivity and incomplete deuteration. d-nb.info

Furthermore, patents detail specific synthetic routes for deuterium-labeled salbutamol (B1663637), such as a four-step process starting from ethyl salicylate, which involves Friedel-Crafts acylation, bromination, reaction with tert-butylamine (B42293), and reduction to yield D3-salbutamol. google.comgoogle.com These established methods provide a foundation upon which more streamlined and efficient syntheses can be built. The continuous refinement of these synthetic methodologies is crucial for making deuterated compounds like Salbutamol-D9 acetate (B1210297) more accessible for research and development.

Integration of Salbutamol-D9 Acetate into High-Throughput Screening Platforms

High-throughput screening (HTS) is a critical component of modern drug discovery, allowing for the rapid testing of large numbers of compounds. The integration of deuterated standards like this compound into HTS platforms is essential for various applications, particularly in analytical testing and metabolism studies.

In the context of veterinary drug residue analysis and anti-doping control, HTS methods are employed to screen for a multitude of substances in biological samples. nih.govmdpi.com Deuterated internal standards are indispensable in these assays, which often utilize techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govmt.org.tw Salbutamol-D9 is frequently used as an internal standard for the quantification of salbutamol in these multi-residue methods. nih.govfda.gov.tw Its use helps to correct for matrix effects and variations in sample preparation and instrument response, ensuring the accuracy and reliability of the results. nih.gov

The development of rapid and efficient sample preparation techniques, such as one-step solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is crucial for enabling high-throughput analysis. mdpi.commt.org.tw These methods, when coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), allow for the simultaneous detection of numerous analytes in a single run. mdpi.com For example, a method has been developed for the determination of sixteen β-agonists in livestock meat with a good linearity range and low limits of detection (LOD) and quantification (LOQ). mdpi.com The integration of this compound and other deuterated analogs into such automated and high-speed platforms will continue to be a key area of development.

Advancements in Computational Modeling for Predicting Isotopic Effects and Metabolic Pathways

Computational modeling has become an increasingly powerful tool in drug discovery and development, offering the potential to predict the metabolic fate of new chemical entities and the impact of isotopic substitution. openmedscience.comacs.org For deuterated compounds like this compound, computational approaches are vital for understanding and predicting the deuterium kinetic isotope effect (DKIE) and potential shifts in metabolic pathways. juniperpublishers.comnih.gov

Key areas of advancement include:

Predicting Sites of Metabolism (SOMs): Algorithms can identify the most likely sites on a molecule to undergo metabolism. plos.org For deuterated drugs, this is crucial for strategically placing deuterium atoms at metabolically labile positions to slow down clearance. plos.orgnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: These methods provide a detailed, atomic-level understanding of the enzymatic reactions involved in drug metabolism, particularly by cytochrome P450 (CYP) enzymes. acs.org QM/MM studies can rationalize experimentally observed selectivity and help predict metabolites for new drug candidates. acs.org Including the enzyme environment in these calculations is critical for accuracy. acs.org

Predicting Metabolic Switching: Deuteration at one site can sometimes lead to increased metabolism at an alternative site, a phenomenon known as metabolic switching. nih.gov Computational models, combined with in vitro metabolic profiles, can help predict the likelihood of metabolic switching, which is crucial for avoiding the formation of potentially toxic metabolites. nih.govplos.org

Synergy with Experimental Data: Computational models are not used in isolation. They are increasingly being validated and refined with experimental data from techniques like carbon-14 (B1195169) radiolabelling and stable isotope labeling metabolomics. openmedscience.comnih.gov This synergistic approach enhances the predictive power of the models. openmedscience.com

While predicting the exact magnitude of the kinetic isotope effect remains challenging, computational tools can provide valuable insights into whether an isotope effect is likely to be observed for a given compound and metabolic pathway. nih.govplos.org As computational power and algorithms continue to improve, these in silico methods will play an even more significant role in the rational design of deuterated drugs.

Development of Multi-Analyte Methods Incorporating this compound with Other Pharmaceutical Standards

The simultaneous analysis of multiple pharmaceutical compounds and their metabolites is a growing need in areas such as clinical toxicology, environmental monitoring, and food safety. nih.govpharmasource.global The development of robust multi-analyte methods is essential for efficiency and comprehensive screening. This compound plays a critical role as an internal standard in many of these methods. nih.govfda.gov.tw

Analytical platforms, predominantly based on LC-MS/MS, are continuously being refined to expand the number of analytes that can be detected in a single analysis. nih.govresearchgate.net These methods are designed to be sensitive, specific, and applicable to complex matrices like plasma, urine, and tissue. nih.govmt.org.twresearchgate.net

Key research findings and trends in this area include:

A multi-class, multi-residue method was developed for the routine analysis of 84 veterinary drugs in chicken muscle using LC-MS/MS, with Salbutamol-d9 included as an internal standard. nih.gov

Another LC-MS/MS method was established for the simultaneous determination of salbutamol and clenbuterol (B1669167) in human plasma, utilizing their respective deuterated internal standards (Salbutamol-d3 and Clenbuterol-d9) to ensure accurate quantification. researchgate.net

A comprehensive method for analyzing 21 different β-agonists in livestock products by LC-MS/MS has been detailed, which also relies on a suite of isotope-labeled internal standards, including Salbutamol-d9. fda.gov.tw

The ongoing development of these multi-analyte methods is driven by the need for higher throughput, broader compound coverage, and adherence to stringent regulatory guidelines. upm-inc.comagnopharma.com Future work will likely focus on further miniaturization, increased automation, and the incorporation of an even wider range of pharmaceutical standards and their deuterated analogs to create more comprehensive and efficient analytical solutions. agnopharma.com

Q & A

Q. What are the structural and physicochemical characteristics of Salbutamol-D9 acetate?

this compound is a deuterated analog of salbutamol, where nine hydrogen atoms are replaced with deuterium. Its molecular formula is C₁₃H₁₅D₉NO₃, with a molecular weight of 248.36 g/mol and a CAS registry number of 1781417-68-2 . Key properties include a density of 1.2±0.1 g/cm³ and a boiling point of 433.5±40.0°C at standard pressure. The deuterium labeling enhances its utility as an internal standard in mass spectrometry by reducing isotopic interference .

Q. How should stock solutions of this compound be prepared for experimental use?

Prepare solutions by dissolving this compound in acetonitrile or distilled water, depending on compatibility with the analytical method. For example:

  • Dissolve 1 mg in 1 mL of acetonitrile to create a 1 mM stock solution.
  • Serial dilutions (e.g., 10⁻⁵ M to 10⁻² M) should be prepared in distilled water for bioactivity assays. Document solvent purity, temperature, and mixing protocols to ensure reproducibility .

Q. What storage conditions optimize the stability of this compound?

Store this compound at -80°C in airtight, light-resistant containers. Under these conditions, stability exceeds one year. For short-term use (≤1 month), -20°C storage is acceptable. Avoid freeze-thaw cycles, as they may degrade deuterium labeling integrity .

Q. Which analytical techniques are validated for identifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging the deuterium label to distinguish it from non-deuterated salbutamol. High-resolution nuclear magnetic resonance (NMR) can confirm structural integrity, particularly the acetate group at position 3β and deuterium distribution .

Q. How is this compound synthesized from salbutamol?

Synthesis involves acetylation of salbutamol’s hydroxyl group followed by deuterium exchange. Key steps:

  • React salbutamol with acetic anhydride to form the acetate ester.
  • Use platinum catalysts in deuterated solvents (e.g., D₂O) for hydrogen-deuterium exchange.
  • Purify via preparative HPLC and validate using isotopic purity assays (>95%) .

Advanced Research Questions

Q. How do deuterium isotopes in this compound influence pharmacokinetic studies?

Deuterium labeling reduces metabolic degradation rates (kinetic isotope effect), prolonging half-life in vivo. This allows precise tracking of absorption/distribution profiles. However, researchers must account for isotopic effects on receptor binding affinity, which may differ by ≤5% compared to non-deuterated analogs .

Q. What methodological safeguards are critical when using this compound as an LC-MS internal standard?

  • Matrix Matching : Spike calibration standards into blank matrices (e.g., plasma) to control for ion suppression.
  • Deuterium Purity : Verify isotopic enrichment (≥98%) via high-resolution MS to avoid cross-talk with endogenous salbutamol.
  • Batch Validation : Include QC samples with ±15% acceptance criteria for precision/accuracy .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies:

  • Incubate solutions at 4°C, 25°C, and 40°C for 0–30 days.
  • Analyze degradation products using LC-MS and compare to baseline.
  • Report degradation kinetics (e.g., Arrhenius plots) to predict shelf-life under operational conditions .

Q. What regulatory protocols apply to this compound as a Schedule I analog?

In the U.S., this compound is regulated under the Controlled Substances Act due to structural similarity to THC derivatives. Researchers must:

  • Obtain DEA licensure for procurement/storage.
  • Document disposal via certified hazardous waste protocols.
  • Submit annual usage reports to institutional ethics boards .

Q. How should discrepancies in deuterium labeling efficiency be resolved during data analysis?

Use orthogonal validation methods:

  • Isotopic Ratio Analysis : Compare experimental D/H ratios to theoretical values via MS.
  • Spectral Deconvolution : Separate overlapping peaks in NMR spectra caused by incomplete deuteration.
  • Statistical Modeling : Apply multivariate regression to correct for batch-specific variability .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) per ICMJE guidelines .
  • Statistical Reporting : Express numerical data to ≤3 significant figures unless justified by instrument precision. Specify probability values (e.g., p < 0.05) when claiming significance .
  • Ethical Compliance : Address vulnerabilities in human/animal studies (e.g., exclusion of pregnant subjects) and obtain informed consent for bioanalytical sampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.